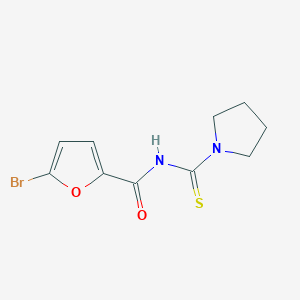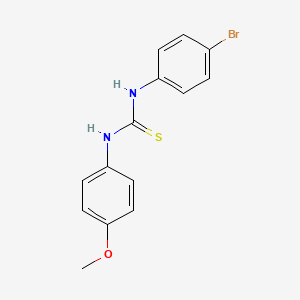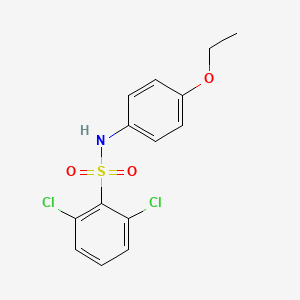
5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as BCTF and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of BCTF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BCTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. BCTF has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
BCTF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. BCTF has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BCTF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. BCTF has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using BCTF in lab experiments. BCTF has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of BCTF is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BCTF. One potential direction is to investigate the potential of BCTF as a chemotherapeutic agent for various types of cancer. Another potential direction is to investigate the potential of BCTF as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of BCTF and its potential applications in the field of medicine.
合成法
The synthesis method of BCTF involves the reaction of 2-furoyl chloride with pyrrolidine-1-carbodithioic acid to form 5-bromo-N-(1-pyrrolidinylcarbonothioyl)-2-furamide. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction is then allowed to proceed at room temperature for several hours, after which the product is extracted and purified.
科学的研究の応用
BCTF has been extensively studied for its potential applications in scientific research. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. BCTF has been shown to have anticancer properties and has been used in research studies to investigate its potential as a chemotherapeutic agent. It has also been used in research studies to investigate its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
5-bromo-N-(pyrrolidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c11-8-4-3-7(15-8)9(14)12-10(16)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYDUDXLSFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyrrolidin-1-ylcarbonothioyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)

![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)





![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)


![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)